5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
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Overview
Description
5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step might involve the reaction of the isoindoline core with benzyl alcohol or benzyl chloride in the presence of a base.
Formation of the Piperidin-3-yl Group: This could involve the reaction of the intermediate with a piperidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions might target the isoindoline core or the piperidin-3-yl group, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: can be compared with other isoindoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group, in particular, might confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C20H16N2O5 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-phenylmethoxyisoindole-1,3-dione |
InChI |
InChI=1S/C20H16N2O5/c23-17-9-8-16(18(24)21-17)22-19(25)14-7-6-13(10-15(14)20(22)26)27-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2,(H,21,23,24) |
InChI Key |
ZFPHORBDRPKZFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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